molecular formula C17H15FN2O4 B2596354 methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-05-0

methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2596354
CAS No.: 767300-05-0
M. Wt: 330.315
InChI Key: NESJBIXZSJLMSQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,2-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings. The presence of a fluorophenyl group and an amino group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[3,2-c]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a carbonyl compound under acidic or basic conditions to form the fused ring system. The introduction of the fluorophenyl group can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with an appropriate nucleophile. The amino group can be introduced via a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the pyridine ring.

    Cyclization: The compound can undergo cyclization reactions to form new ring systems or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.

    Cyclization: Cyclization reactions often require catalysts such as acids (H2SO4, HCl) or bases (NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
  • Imidazopyridines : Compounds such as zolimidine and miroprofen.
  • Pyrrolidine derivatives : Compounds containing pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.

Uniqueness

Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the fused pyrano[3,2-c]pyridine core and the presence of both amino and fluorophenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESJBIXZSJLMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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